
(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 2-Amino-4-methylpyridine has a boiling point of 230 °C (lit.) and a melting point of 96-99 °C (lit.) .
Applications De Recherche Scientifique
Pharmacological Evaluation and Antagonist Activities
- A study detailed the pharmacological evaluation of novel derivatives as TRPV4 antagonists, highlighting their potential in treating pain. These derivatives demonstrated significant analgesic effects in animal models, underscoring the therapeutic potential of similar compounds in pain management (Tsuno et al., 2017).
Antimicrobial Activity
- Research into pyrimidinone and oxazinone derivatives fused with thiophene rings revealed their promising antimicrobial properties. These compounds displayed good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid, suggesting the potential of structurally similar compounds for antimicrobial applications (Hossan et al., 2012).
Analytical and Detection Techniques
- Techniques for the gas chromatographic determination of pyrazon and its impurities demonstrate the compound's relevance in agricultural chemistry, especially in herbicide formulations. This research offers insights into the analytical methodologies that can be applied to similar compounds for quality control and environmental monitoring (Výboh et al., 1974).
Anticancer and Antimicrobial Agents
- Novel pyrazole derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. Certain compounds showed higher anticancer activity than reference drugs, illustrating the utility of similar molecular frameworks in developing new therapeutic agents (Hafez et al., 2016).
Mécanisme D'action
Target of Action
The primary target of (4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is believed to be tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.
Mode of Action
This compound interacts with its target, the tyrosine kinases, by binding to the inactive form of the enzyme . This binding is facilitated by numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The binding of the compound to the enzyme inhibits its activity, preventing the phosphorylation process.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell division and growth, and the induction of cell death. This is due to the compound’s inhibition of tyrosine kinases, which play a crucial role in these cellular processes .
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities. Similar compounds have shown a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . Therefore, this compound could also have potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O/c1-14-3-4-23-17(11-14)26-18-12-19(25-15(2)24-18)27-7-9-28(10-8-27)20(29)16-13-21-5-6-22-16/h3-6,11-13H,7-10H2,1-2H3,(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEPPFBVOPEFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2705051.png)
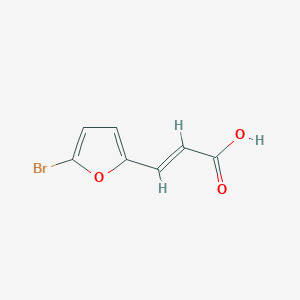
![4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2705055.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2705056.png)
![5-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2705057.png)
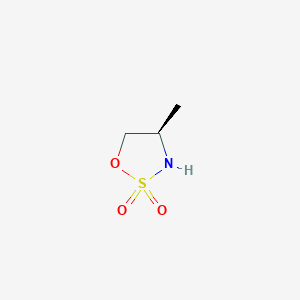
![2-(2,4-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2705062.png)
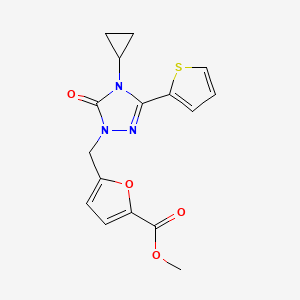
![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2705065.png)
![N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide](/img/structure/B2705066.png)
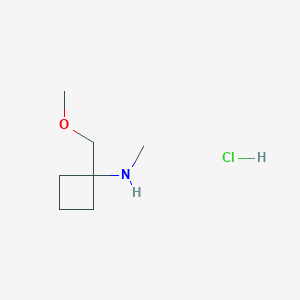
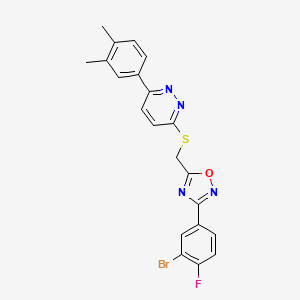

![2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione](/img/structure/B2705072.png)